molecular formula C5H9NOS B14392899 6-Methylthiomorpholin-3-one

6-Methylthiomorpholin-3-one

Cat. No.: B14392899
M. Wt: 131.20 g/mol
InChI Key: TYIRWEYYMXTUHP-UHFFFAOYSA-N
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Description

6-Methylthiomorpholin-3-one is a heterocyclic compound that features a morpholine ring substituted with a methylthio group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylthiomorpholin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroethyl methyl sulfide with ethylenediamine, followed by cyclization under acidic conditions to form the morpholine ring. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as distillation and crystallization, are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 6-Methylthiomorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the morpholine ring can be reduced to form corresponding alcohols.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

6-Methylthiomorpholin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methylthiomorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

    Morpholine: A structurally related compound with a similar ring structure but without the methylthio group.

    Thiomorpholine: Similar to morpholine but with a sulfur atom replacing the oxygen atom in the ring.

Uniqueness: 6-Methylthiomorpholin-3-one is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

6-methylthiomorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c1-4-2-6-5(7)3-8-4/h4H,2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIRWEYYMXTUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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